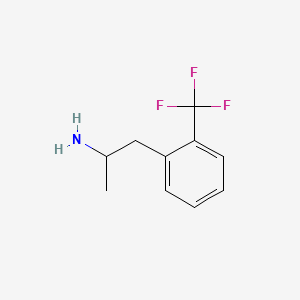
1-(2-(TRIFLUOROMETHYL)PHENYL)PROPAN-2-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(TRIFLUOROMETHYL)PHENYL)PROPAN-2-AMINE is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an aminopropane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to an aromatic compound using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst . The subsequent step involves the formation of the aminopropane chain through reductive amination or other suitable methods .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions followed by purification processes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(TRIFLUOROMETHYL)PHENYL)PROPAN-2-AMINE undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-(TRIFLUOROMETHYL)PHENYL)PROPAN-2-AMINE has diverse applications in scientific research, including:
Mechanism of Action
The mechanism by which 1-(2-(TRIFLUOROMETHYL)PHENYL)PROPAN-2-AMINE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways . The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its biological activity .
Comparison with Similar Compounds
1-(2-(Trifluoromethyl)phenyl)imidazole: Another compound with a trifluoromethyl group attached to a phenyl ring, but with an imidazole moiety instead of an aminopropane chain.
Trifluoromethane: A simpler compound with a trifluoromethyl group attached to a methane molecule.
1,1,1-Trifluoroethane: Contains a trifluoromethyl group attached to an ethane molecule.
Uniqueness: 1-(2-(TRIFLUOROMETHYL)PHENYL)PROPAN-2-AMINE is unique due to its specific combination of a trifluoromethyl group and an aminopropane chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
670-04-2 |
|---|---|
Molecular Formula |
C10H12F3N |
Molecular Weight |
203.2 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C10H12F3N/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13/h2-5,7H,6,14H2,1H3 |
InChI Key |
MBSQCJRYAIIWCP-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1C(F)(F)F)N |
Canonical SMILES |
CC(CC1=CC=CC=C1C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















